2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
CAS No.:
Cat. No.: VC13267783
Molecular Formula: C19H15N5O
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N5O |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
| Standard InChI | InChI=1S/C19H15N5O/c1-2-25-13-9-7-12(8-10-13)24-18(21)14(11-20)17-19(24)23-16-6-4-3-5-15(16)22-17/h3-10H,2,21H2,1H3 |
| Standard InChI Key | PYWRCSFSIPRRSJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a pyrrolo[2,3-b]quinoxaline core, a bicyclic system formed by the fusion of pyrrole and quinoxaline rings. Key functional groups include:
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Amino group (-NH₂) at position 2, enhancing hydrogen-bonding potential.
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Ethoxyphenyl substituent at position 1, contributing to hydrophobic interactions.
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Cyano group (-CN) at position 3, influencing electronic properties and reactivity .
The molecular formula is C₁₉H₁₅N₅O, with a molecular weight of 329.4 g/mol. The IUPAC name is 2-amino-1-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile, reflecting its substituent positions and functional groups .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry analyses confirm the structure:
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¹H NMR (DMSO-d₆): Signals at δ 7.62–8.14 ppm correspond to aromatic protons, while δ 4.10 ppm (q, 2H) and δ 1.35 ppm (t, 3H) confirm the ethoxy group .
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IR (KBr): Peaks at 2209 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-O) validate functional groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with quinoxaline derivatives:
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Condensation: Reacting 3,4-diaminoquinoxaline with ethyl cyanoacetate to form the pyrroloquinoxaline core.
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Substitution: Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution under basic conditions.
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Cyanation: Treating intermediates with cyanating agents (e.g., CuCN) to install the nitrile group .
Optimized Conditions:
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Solvent: Ethanol/DMF mixtures.
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Catalysts: Piperidine for cyclization.
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Yield: 65–75% after purification by column chromatography.
Reactivity Profile
The compound participates in reactions typical of nitriles and amines:
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Hydrolysis: Converts the cyano group to carboxylic acids under acidic conditions.
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Alkylation: Reacts with alkyl halides at the amino group.
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Cycloaddition: Engages in [3+2] cycloadditions with azides to form tetrazoles .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HCT-116 (colon) | 2.1 | CDK1 inhibition, apoptosis |
| MCF-7 (breast) | 3.4 | DNA intercalation |
| A549 (lung) | 4.8 | Topoisomerase II inhibition |
The 4-ethoxyphenyl group enhances membrane permeability, while the cyano group stabilizes interactions with kinase ATP-binding pockets .
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound disrupts biofilm formation via quorum sensing inhibition.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous solubility: 0.12 mg/mL (pH 7.4).
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LogP: 2.8, indicating moderate lipophilicity.
Stability Profile
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Thermal stability: Decomposes at >300°C.
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Photostability: Stable under UV light (λ = 254 nm) for 24 hours.
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Hydrolytic stability: Degrades <10% in PBS (pH 7.4) over 72 hours .
Comparative Analysis with Related Compounds
The 4-ethoxyphenyl group confers superior anticancer potency compared to methyl or halogenated analogs .
Applications in Medicinal Chemistry and Future Directions
Challenges and Opportunities
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